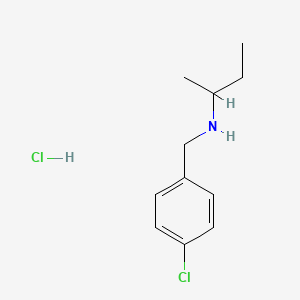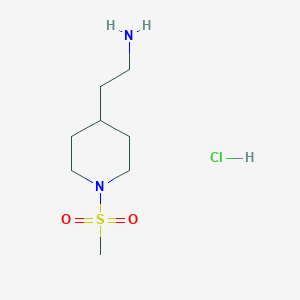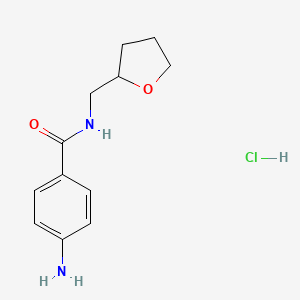![molecular formula C18H24ClNO2 B3085647 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride CAS No. 1158232-25-7](/img/structure/B3085647.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride
Descripción general
Descripción
This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a dative bond. The presence of the lone pair of electrons makes amines basic and nucleophilic .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They are also polar and can participate in a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen .Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activities
One of the prominent applications of compounds similar to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is in the domain of antimicrobial and anticoccidial activities. Georgiadis (1976) explored the synthesis of compounds through a Michael type addition involving amines, which showed significant in vitro antimicrobial activity. Additionally, these compounds demonstrated substantial activity as coccidiostats, particularly effective against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).
Synthesis and Biological Activity of Derivatives
The compound's derivatives exhibit various biological activities. For instance, Obregón-Mendoza et al. (2018) synthesized derivatives of ferulic acid, including compounds structurally similar to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride, which showed antioxidant, free-radical scavenging, and cytotoxic activities against certain tumor cell lines (Obregón-Mendoza et al., 2018).
Synthesis and Antitumor Activity
Compounds structurally related to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride have been studied for their potential antitumor activities. Nguyen et al. (1990) synthesized a series of compounds showing promising results as antineoplastic agents in various experimental tumor models (Nguyen et al., 1990).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) explored the synthesis of triazole derivatives, which included compounds structurally similar to the subject compound. These derivatives showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Characterization for Liquid Crystalline Properties
Thaker et al. (2012) conducted research on compounds including derivatives of the subject compound for their liquid crystalline properties. These compounds were synthesized and characterized for their potential applications in liquid crystal technology (Thaker et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15;/h4-10,12,19H,3,11,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRMWGBHZIEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)


![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)
amine hydrochloride](/img/structure/B3085627.png)

![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)

